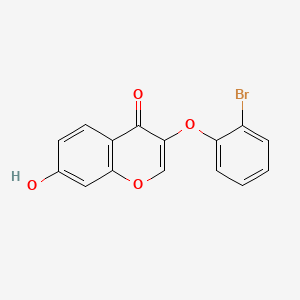

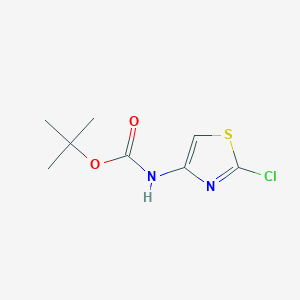

3-(2-Bromophenoxy)-7-hydroxychromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Bromophenoxy)-7-hydroxychromen-4-one, also known as 2-Bromo-7-hydroxychromone, is a synthetic phenolic compound that has been studied for its various biological and biochemical properties. It is a member of the chromone family, which is a group of compounds that are characterized by their ability to form a chromophore, the chromophore being a group of atoms that absorb light and produce a colored compound. 2-Bromo-7-hydroxychromone has been studied for its potential applications in the fields of medicine, biotechnology, and pharmacology.

Applications De Recherche Scientifique

Hydroxylation and Oxidation Reactions

Hydroxylation of p-Nitrophenol : A study by Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and cytochrome P-450 isozymes. The study's relevance lies in its exploration of hydroxylation reactions, which may provide insights into the reactivity and transformation of 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

Oxidative Degradation of Bromophenols : Research conducted by Dar et al. (2019) Dar, Chen, Shad, et al. focused on the oxidative degradation of bromophenols by Fe(VI). This study is relevant due to the structural similarity of bromophenols to this compound, suggesting potential insights into its degradation pathways.

Oxidation of Bromophenols in Water Treatment : A study by Jiang, Gao, Luo, et al. (2014) explored the oxidation kinetics of bromophenols during water treatment with potassium permanganate. The findings may shed light on the environmental behavior and treatment of compounds related to this compound.

Synthesis and Characterization

Synthesis of Hydroxy Chromen Derivatives : The synthesis of various hydroxychromen derivatives was described by Sukdolak, Solujic, Vukovic, et al. (2004). This study is significant as it provides methodologies that could be applicable in synthesizing and manipulating this compound.

Characterization of Bromophenol Derivatives : Research on the synthesis and characterization of bromophenol derivatives, including their biological evaluation, was conducted by Bayrak, Taslimi, Gülçin, et al. (2017). The study's focus on bromophenol derivatives could offer insights into the properties and potential applications of this compound.

Photolysis and Reactivity

- Photolabile Protecting Groups : A study on brominated 7-hydroxycoumarin-4-ylmethyls as photolabile protecting groups by Furuta, Wang, Dantzker, et al. (1999) examined their efficiency in releasing bioactive messengers upon photolysis. This study is relevant due to the structural similarity to this compound, indicating potential applications in photochemical processes.

Propriétés

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUVAHLBBURONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)

![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)

![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)

methanone](/img/structure/B2454359.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)